![molecular formula C15H19N3O2S B256149 N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-690,550 is a Janus kinase (JAK) inhibitor, a type of drug that targets the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses and plays a crucial role in the development of autoimmune diseases, such as rheumatoid arthritis and psoriasis. CP-690,550 has been shown to be effective in treating these conditions, as well as other inflammatory and autoimmune disorders.
Mechanism of Action
CP-690,550 works by inhibiting the activity of N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide enzymes, which are involved in the activation of immune cells. By blocking this pathway, CP-690,550 can reduce inflammation and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and inhibit the activation of immune cells, such as T cells and B cells. It can also reduce the migration of immune cells to sites of inflammation and inhibit the production of antibodies.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-690,550 for lab experiments is its specificity for N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide enzymes. This allows researchers to target specific pathways and study their effects on immune responses. However, CP-690,550 can also have off-target effects, which can complicate data interpretation. Additionally, it can be difficult to obtain and maintain a consistent supply of CP-690,550 for experiments.
Future Directions
For research on CP-690,550 include the development of more selective N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide inhibitors, the identification of biomarkers for treatment response, and the exploration of its potential use in other disease areas.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, including the reaction of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid with cyclopentylamine to form the corresponding amide. This amide is then reacted with 2-bromoacetyl chloride to produce CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic uses. In preclinical studies, it has been shown to be effective in treating a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its efficacy in treating these conditions, as well as multiple sclerosis and lupus.
properties
Product Name |
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-13(9)15(20)18(8-16-14)7-12(19)17-11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
InChI Key |
UQSQJQLRKBYYCI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)
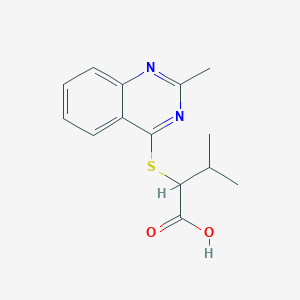
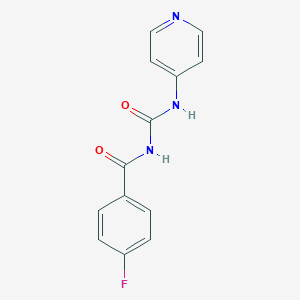
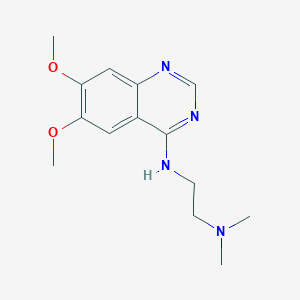
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
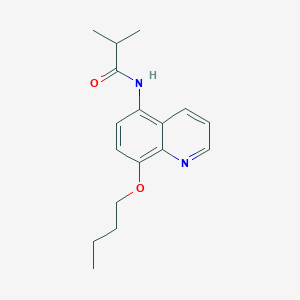
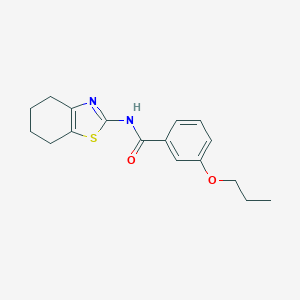
![N-(2,6-diethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B256099.png)